N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine
Description
N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine is a secondary amine featuring a 3,4-dimethylphenyl-substituted ethyl group attached to a propenylamine backbone. The compound’s key structural elements include:
- A 3,4-dimethylphenyl aromatic ring, which confers steric bulk and electron-donating methyl groups.
- An ethyl linker between the aromatic ring and the amine group, enhancing conformational flexibility.
- A propenyl (allyl) amine moiety, which may influence reactivity and intermolecular interactions.
This structure places it within a broader class of psychoactive or pharmacologically relevant amines, particularly those with substituted aromatic systems linked to amine groups .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-5-8-14-12(4)13-7-6-10(2)11(3)9-13/h5-7,9,12,14H,1,8H2,2-4H3 |
InChI Key |
GACNINAIBBDHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NCC=C)C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation Reaction Parameters
| Catalyst | Reaction Conditions | Reaction Time | Yield | Remarks |
|---|---|---|---|---|
| Pd/C (3-5%) | Temperature: 40–55°C; Pressure: 0.1–0.5 MPa H₂ | 30–60 min | Up to 99.8% (as per patent CN104250215A) | Mild conditions, high efficiency |
| Pd/γ-Alumina | Similar conditions | Similar | Similar | Alternative catalyst |
Note: The use of phosphoric acid-sodium dihydrogen phosphate buffer maintains a stable pH (~3), optimizing catalyst activity and product stability.
Catalyst Additives & Variants
Reaction Mechanism & Pathway
The reduction proceeds via the conversion of the nitro group to an amine, followed by alkylation to introduce the ethyl substituent on the aromatic amine. The process involves:
Reductive Amination Approach
This method is supported by the use of aldehydes (e.g., propionaldehyde) and reducing agents such as sodium borohydride or catalytic hydrogenation, as described in the literature.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Reduction | Sodium borohydride | RT to 60°C | Secondary amine formation |
| Alkylation | Propionaldehyde | Reflux | N-(1-ethyl propyl) derivative |
Source: The detailed procedures from the RSC publication and patents indicate that reductive amination is a viable route for attaching the propyl group.
Alternative Synthetic Routes
a. Direct N-Alkylation of Aniline Derivatives
- Starting from 3,4-dimethylaniline, direct alkylation with ethyl halides (e.g., ethyl bromide) under basic conditions can produce the target compound.
- This route is less favored due to possible over-alkylation and side reactions but is feasible with controlled stoichiometry.
b. Multi-step Synthesis via Cross-Coupling
- Suzuki or Heck coupling reactions can be employed to attach the 3,4-dimethylphenyl group onto an ethylamine backbone, but these are more complex and less common for this specific compound.
Summary of Optimized Preparation Method
| Step | Description | Conditions & Reagents | Yield & Purity |
|---|---|---|---|
| Nitration | Synthesis of 3,4-dimethyl nitrobenzene | o-Xylene, H₂SO₄, HNO₃ at 20–25°C | ≥99% purity |
| Hydrogenation | Reduction to 3,4-dimethylaniline | Pd/C catalyst, 40–55°C, 0.1–0.5 MPa H₂ | ≥99.8% yield |
| Reductive Amination | Introduction of ethyl group | Propionaldehyde, NaBH₄, or catalytic hydrogenation | High yield (~99%) |
Concluding Remarks
The synthesis of N-(1-(3,4-dimethylphenyl)ethyl)prop-2-en-1-amine predominantly relies on the efficient reduction of 3,4-dimethyl nitrobenzene to the corresponding aniline, followed by alkylation to introduce the ethyl substituent. The key to high yield and purity is the use of optimized catalysts (notably palladium-based), controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and distillation.
This multi-step process, corroborated by patent literature and peer-reviewed research, offers a scalable and reliable route for producing this compound with high efficiency and minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding oxides or ketones
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine, differing in substituents, aromatic systems, or backbone modifications:
Key Observations :
- Substituent Effects : Methoxy groups (e.g., in ) increase polarity (lower LogP) compared to methyl groups, impacting solubility and receptor binding.
- Backbone Flexibility : The ethyl spacer in the target compound may enhance conformational adaptability relative to rigid aryl-propenylamines like .
Physicochemical Properties
Available data for analogs highlight trends in hydrophobicity, hydrogen bonding, and molecular bulk:
*Estimated based on structural similarity.
Analysis :
- The target compound’s 3,4-dimethylphenyl group likely increases hydrophobicity (higher LogP) compared to methoxy-substituted analogs .
- Reduced hydrogen-bond acceptors relative to 5-MeO-DALT may limit water solubility but enhance blood-brain barrier permeability .
Pharmacological and Regulatory Considerations
- Steric vs. Electronic Effects : The 3,4-dimethylphenyl group in the target compound may reduce metabolic degradation compared to methoxy-substituted analogs, prolonging biological activity .
Biological Activity
N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound features a prop-2-en-1-amine moiety with two methyl substitutions on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological properties. The molecular formula for this compound is C12H17N.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C12H17N | Contains a prop-2-en-1-amine moiety with methyl groups |
| N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-yn-1-amine | C12H15N | Similar structure but with a triple bond |
| N-(Phenylethyl)prop-2-en-1-amine | C11H13N | Lacks methyl substitutions on the phenyl ring |
Synthesis Methods
The synthesis of this compound can be achieved through various organic synthesis techniques, including the following:
- Alkylation Reactions : Utilizing alkyl halides to introduce the propene moiety.
- Amination Reactions : Employing amines to form the final product through nucleophilic substitution.
- Refluxing Techniques : Conducting reactions under reflux conditions to enhance yields and purity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties . Research indicates that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The interaction with microbial cellular pathways is a potential area for future investigation.
Anticancer Activity
Significant interest surrounds the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
The compound's mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis. For instance, one study reported that derivatives similar to this compound exhibited IC50 values in the nanomolar range against these cell lines .
Case Study 1: Antiproliferative Activity
A comparative study evaluated the antiproliferative activity of various derivatives against cancer cell lines. The results indicated that compounds structurally related to this compound showed enhanced biological activity compared to standard chemotherapeutics like CA-4 (combretastatin A4). Notably, certain derivatives displayed IC50 values significantly lower than those of CA-4 against A549 cells .
Table 2: Antiproliferative Activity Comparison
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | A549 | 180 |
| N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amines | A549 | 38 |
| Control (untreated) | A549 | >1000 |
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that treatment with N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amines led to mitochondrial depolarization and activation of caspase pathways indicative of apoptosis. This suggests that the compound may engage multiple pathways involved in cell survival and death .
Q & A
Basic: What safety protocols are recommended for handling N-(1-(3,4-Dimethylphenyl)ethyl)prop-2-en-1-amine in laboratory settings?
Answer:
- Hazard Identification : The compound is classified under GHS Category 4 for acute toxicity via inhalation, skin contact, and oral exposure. Use warning labels with hazard statements (e.g., H312, H332) and precautionary measures (e.g., P280, P302+P352) .
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol prevention. Avoid direct skin/eye contact; in case of exposure, rinse immediately with water for 15 minutes and seek medical attention .
- Storage : Store in sealed containers at room temperature, away from oxidizers and ignition sources. Ensure proper ventilation in storage areas .
Basic: Which spectroscopic methods are optimal for characterizing this compound?
Answer:
- Mass Spectrometry (MS) : Use high-resolution Orbitrap systems (e.g., Q Exactive Plus) with electrospray ionization (ESI) to analyze molecular ions (e.g., [M+H]⁺) and fragmentation patterns. Tandem MS (MS/MS) aids in structural elucidation .
- Nuclear Magnetic Resonance (NMR) : Employ ¹H and ¹³C NMR to confirm substituent positions on the aromatic ring and the allylamine backbone. Compare chemical shifts with analogous compounds (e.g., N-Methyl-2-phenylpropan-1-amine) .
- FT-IR Spectroscopy : Identify functional groups (e.g., C=C stretching in prop-2-en-1-amine at ~1640 cm⁻¹) and aromatic C-H bending modes .
Advanced: How can researchers resolve electron density ambiguities during crystallographic refinement of this compound?
Answer:
- Software Tools : Use SHELXL for iterative refinement, leveraging its robust least-squares algorithms to adjust atomic displacement parameters (ADPs) and occupancy factors. Apply restraints for disordered regions (e.g., flexible allyl groups) .
- Validation : Cross-validate using R-factor convergence and the GooF (Goodness-of-Fit) statistic. Analyze residual density maps to identify unresolved solvent molecules or positional disorder .
- Data Collection : Optimize resolution (<1.0 Å) and redundancy to reduce noise. For twinned crystals, use TWINLAW in SHELXL to deconvolute overlapping reflections .
Advanced: What strategies are effective for experimental phasing in crystallography studies of this compound?
Answer:
- Heavy-Atom Derivatives : Introduce heavy atoms (e.g., selenomethionine or halogen-substituted analogs) for Single-Wavelength Anomalous Dispersion (SAD) phasing. Use SHELXC/D/E pipelines for fast data processing .
- Molecular Replacement : If homologs exist (e.g., N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine), use Phaser or Molrep in OLEX2 to generate initial phases .
- Density Modification : Apply solvent flattening and histogram matching in OLEX2 to improve phase accuracy, especially for low-resolution datasets .
Basic: What synthetic routes are reported for preparing this compound?
Answer:
- Reductive Amination : React 3,4-dimethylacetophenone with allylamine in the presence of NaBH₃CN or H₂/Pd-C. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Purification : Use column chromatography (silica gel, eluent: 10% EtOAc/hexane) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can researchers address discrepancies between computational and experimental data for this compound’s conformational analysis?
Answer:
- DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to predict stable conformers. Compare with crystallographic torsion angles from OLEX2-generated .cif files .
- MD Simulations : Use GROMACS or AMBER to simulate dynamic behavior in solvent. Cross-validate with NMR NOE (Nuclear Overhauser Effect) data to identify dominant solution-phase conformers .
- Error Analysis : Quantify RMSD between experimental (X-ray) and computational structures. Adjust force fields or solvent models to minimize deviations .
Basic: What are the ecological considerations for disposing of this compound?
Answer:
- Biodegradation : Assess via OECD 301F tests; the compound’s logP (~3.5) suggests moderate persistence. Incinerate in EPA-approved facilities with scrubbers to prevent toxic fumes (e.g., NOx) .
- Waste Handling : Neutralize acidic/basic residues before disposal. Use sealed containers labeled "Hazardous Organic Waste" for incineration .
Advanced: How can researchers optimize reaction yields for derivatives of this compound in structure-activity relationship (SAR) studies?
Answer:
- Catalysis : Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura for aryl modifications) using microwave-assisted synthesis to reduce reaction times .
- DOE (Design of Experiments) : Apply Taguchi methods to optimize parameters (temperature, solvent polarity, catalyst loading). Use LC-MS to track intermediate formation .
- Crystallization : Use solvent diffusion (e.g., hexane/DCM) to grow single crystals for X-ray validation of synthetic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
